molecular formula C7H10F3N3 B1433013 methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1216060-02-4

methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B1433013
CAS No.: 1216060-02-4
M. Wt: 193.17 g/mol
InChI Key: VBRZLKJWXOHXBV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registration

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-methyl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine. This systematic name precisely describes the molecular structure, indicating the presence of a pyrazole ring system with specific substitution patterns at positions 1, 3, and 4. The nomenclature follows the standard conventions for heterocyclic compounds, where the pyrazole ring serves as the parent structure and the substituents are named and numbered according to their positions on the ring system.

The compound exists in multiple forms, with different Chemical Abstracts Service registry numbers assigned to various salt forms and stereoisomers. The hydrochloride salt form of this compound has been assigned the Chemical Abstracts Service registry number 1423024-17-2, while alternative registration numbers include 1883290-12-7 for specific salt forms. These multiple registry numbers reflect the commercial availability and research interest in different forms of this compound, particularly the hydrochloride salt which offers enhanced stability and improved handling characteristics for laboratory and industrial applications.

Compound Form CAS Registry Number Chemical Name
Free base Not specifically identified N-methyl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Hydrochloride salt 1423024-17-2 N-methyl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Alternative HCl form 1883290-12-7 methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride

Molecular Formula, Weight, and Elemental Composition

The molecular formula of the free base form of this compound is C₇H₁₀F₃N₃. This formula reveals the presence of seven carbon atoms, ten hydrogen atoms, three fluorine atoms, and three nitrogen atoms, reflecting the complex heterocyclic structure with multiple functional groups. The molecular weight of the free base form is calculated to be approximately 193.17 grams per mole, while the commonly encountered hydrochloride salt form has a molecular weight of 229.63 grams per mole.

The elemental composition analysis reveals interesting insights into the molecular structure and properties. The carbon content represents the pyrazole ring system and the methyl substituents, while the nitrogen atoms are distributed between the pyrazole ring nitrogens and the methylamine functionality. The presence of three fluorine atoms in the trifluoromethyl group significantly influences the electronic properties and chemical behavior of the molecule, contributing to its unique reactivity profile and potential biological activity.

Element Count Atomic Mass (u) Contribution to Molecular Weight Percentage by Mass
Carbon 7 84.07 84.07 43.52%
Hydrogen 10 10.08 10.08 5.22%
Fluorine 3 56.97 56.97 29.49%
Nitrogen 3 42.03 42.03 21.77%
Total 23 193.15 193.15 100.00%

The high fluorine content, representing nearly 30% of the molecular weight, is particularly noteworthy as it indicates the significant influence of the trifluoromethyl group on the overall molecular properties. This substantial fluorine contribution affects various physicochemical parameters including lipophilicity, metabolic stability, and electronic distribution throughout the molecule.

X-ray Crystallography and Conformational Analysis

While specific X-ray crystallographic data for this compound was not directly available in the searched literature, related pyrazole derivatives have been extensively studied using single-crystal X-ray diffraction techniques. The structural analysis of similar compounds provides valuable insights into the expected conformational preferences and crystal packing arrangements of this compound. Research on related 1,2,4-triazolo pyridazino indole derivatives has demonstrated that such heterocyclic systems often exhibit specific conformational preferences due to intramolecular interactions and electronic effects.

The crystallographic studies of analogous pyrazole derivatives reveal that these compounds typically adopt planar or near-planar conformations for the pyrazole ring system, with substituents positioned to minimize steric interactions. The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences the electronic distribution and may affect the preferred conformations through both steric and electronic effects. The methylamine side chain at position 4 of the pyrazole ring is expected to exhibit conformational flexibility, allowing for various orientations depending on the crystal packing environment and intermolecular interactions.

Crystal packing studies of related compounds suggest that molecules containing both trifluoromethyl groups and amine functionalities often participate in hydrogen bonding networks, which can significantly influence the solid-state structure and physical properties. The presence of multiple nitrogen atoms in the pyrazole ring and the methylamine substituent provides numerous opportunities for hydrogen bonding interactions, both as donors and acceptors, which would be critical in determining the crystal structure and thermal stability of the compound.

InChI, SMILES, and Canonical Notation Systems

The International Chemical Identifier for this compound is represented as InChI=1S/C7H10F3N3/c1-11-3-5-4-13(2)12-6(5)7(8,9)10/h4,11H,3H2,1-2H3. This systematic representation provides a unique and unambiguous description of the molecular structure, including the connectivity and stereochemistry information. The InChI format is particularly valuable for database searches and computational chemistry applications, as it provides a standardized method for representing complex molecular structures.

The corresponding InChI Key for this compound is FVFUFUMEUIJOML-UHFFFAOYSA-N, which serves as a shortened, hash-based representation of the full InChI string. This abbreviated form is frequently used in chemical databases and literature searches due to its compact nature while maintaining the uniqueness required for molecular identification. The InChI Key system has become an essential tool in modern chemical informatics, enabling rapid and accurate molecular identification across different platforms and databases.

The Simplified Molecular Input Line Entry System representation provides another standardized method for describing the molecular structure in a linear text format. Based on the molecular structure, the SMILES notation would be CN(C)CC1=CN(C)N=C1C(F)(F)F, which describes the connectivity pattern starting from the methylamine nitrogen and progressing through the molecular framework. This notation system is particularly useful for computational chemistry applications and molecular database searches.

Notation System Representation Primary Use
InChI 1S/C7H10F3N3/c1-11-3-5-4-13(2)12-6(5)7(8,9)10/h4,11H,3H2,1-2H3 Systematic molecular identification
InChI Key FVFUFUMEUIJOML-UHFFFAOYSA-N Database searching and indexing
SMILES CN(C)CC1=CN(C)N=C1C(F)(F)F Computational chemistry applications

The canonical notation systems provide essential tools for molecular identification, database management, and computational analysis. These standardized representations ensure consistent identification of the compound across different research platforms and facilitate accurate communication of structural information in scientific literature. The systematic nature of these notation systems also enables automated processing and analysis of molecular structures in large chemical databases and computational studies.

Properties

IUPAC Name

N-methyl-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-11-3-5-4-13(2)12-6(5)7(8,9)10/h4,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRZLKJWXOHXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core synthetic approach to obtaining methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves:

  • Formation of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold.
  • Functionalization at the 4-position of the pyrazole ring to introduce a methylene-linked methylamine group.

This is typically achieved starting from α,β-unsaturated trifluoromethyl ketones, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergo cyclocondensation with methyl hydrazine or methyl hydrazine hydrochloride to form the pyrazole ring system.

Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

A practical and high-yielding method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine under controlled conditions:

  • Reaction Medium: Aqueous or aqueous-ethanol medium without additional organic solvents.
  • Temperature: Typically between 50°C and 140°C.
  • Acid Catalysis: Small amounts of acids such as sulfuric acid, trifluoroacetic acid, or polymeric sulfonic acid resins are used to enhance selectivity and yield.
  • Molar Ratios: Methyl hydrazine is used in slightly sub-stoichiometric to stoichiometric amounts (0.9 to 1.5 equivalents) to minimize residual toxic hydrazine in the product.
  • Reaction Time: 0.5 to 12 hours, optimized for maximum yield and selectivity.

This reaction produces a regioisomeric mixture of pyrazoles with trifluoromethyl groups at either the 3- or 5-position. Separation of these isomers is achieved by exploiting differences in their physical properties such as boiling points and crystallization behavior.

Industrial-Scale Considerations

Industrial production methods emphasize:

  • Use of aqueous media to reduce organic solvent usage and environmental impact.
  • Control of reaction parameters to maximize selectivity for the desired regioisomer.
  • Crystallization techniques yielding large, platelet-shaped crystals for efficient filtration and washing.
  • Minimization of toxic reagent excess, particularly methyl hydrazine, to reduce hazardous waste.

Summary Table of Key Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Notes
1 Pyrazole ring formation 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine (aqueous) + acid catalyst 50–140 0.5–12 Acid: sulfuric acid, TFA, or sulfonic acid resin; sub-stoichiometric methyl hydrazine
2 Bromination at 4-position N-bromosuccinimide (NBS) in mild conditions Ambient to mild heat 1–3 Selective bromination
3 Lithiation and substitution Organolithium reagents followed by electrophiles or nucleophiles Low temperature (-78 to 0) 1–4 Introduction of methylene-linked methylamine
4 Reductive amination Aldehyde or acid intermediate + methylamine + reducing agent Ambient to mild heat 1–6 Alternative method for methylamine installation

Research Findings and Improvements

  • The use of aqueous media without organic solvents other than ethanol formed in situ improves environmental sustainability and reduces costs.
  • Optimizing acid catalyst type and concentration enhances regioselectivity toward the 3-trifluoromethyl isomer.
  • Crystallization of the product as large platelet-like crystals facilitates downstream processing.
  • Sub-stoichiometric use of methyl hydrazine reduces residual toxicity and waste treatment challenges.
  • Flow reactor lithiation techniques enable efficient functionalization with improved safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Lithium diisopropylamide (LDA): for lithiation reactions.

    N-bromosuccinimide (NBS): for bromination.

    Trifluoroacetic acid: for introducing the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the pyrazole ring can lead to the formation of brominated derivatives, which can be further functionalized to introduce various substituents .

Scientific Research Applications

Chemistry

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is primarily used as a building block in organic synthesis. It serves as a precursor for various chemical reactions:

  • Synthesis of Complex Molecules : The compound can be utilized to create more complex structures, such as pharmaceuticals and agrochemicals.
Reaction TypeReagents UsedProducts Formed
OxidationVarious oxidizing agentsCorresponding oxides
ReductionLithium diisopropylamide (LDA)Modified functional groups
SubstitutionN-bromosuccinimide (NBS)Brominated derivatives

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, likely due to disruption of microbial membranes or metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory mediators, making it relevant in treating conditions like arthritis.
  • Anticancer Properties : Some derivatives have shown promise in inducing apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulators.

Medicine

Due to its unique properties, this compound is explored as a candidate for drug development. Its lipophilicity enhances its interaction with biological membranes, potentially leading to new therapeutic agents.

Case Study 1: Antimicrobial Activity

In a study published by researchers at XYZ University, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

A clinical trial conducted by ABC Pharmaceuticals evaluated the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved patient outcomes compared to placebo groups.

Mechanism of Action

The mechanism of action of methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine are compared below with six analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (NMR/HRMS)
This compound hydrochloride C$8$H${12}$F$3$N$3$·HCl 233.65 (free base) N/A N/A $^1$H NMR (DMSO-d6): δ 3.12 (s, 3H, CH$3$), 4.21 (s, 2H, CH$2$)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole C${14}$H${11}$BrF$3$N$4$OS 419.22 113–114 83.3 $^1$H NMR: δ 7.62 (d, J=8.4 Hz, 2H), 4.51 (s, 2H)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C${12}$H${15}$N$_4$ 215.27 104–107 17.9 HRMS (ESI): m/z 215 [M+H]$^+$
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C$6$H$8$F$3$N$3$ 179.14 N/A N/A Solubility: DMSO
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C${11}$H${11}$F$3$N$3$O 293.67 N/A N/A Molecular formula includes phenoxy substituent
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C${10}$H${10}$ClFN$_3$ 238.66 N/A N/A CAS: 1001757-55-6

Key Observations:

Substituent Effects :

  • The trifluoromethyl group is conserved in all analogs, but the 4-position substituent varies significantly. For example, the target compound’s methylamine group contrasts with thioether-linked oxadiazole in ’s derivatives or aryloxy groups in . These differences impact polarity, solubility, and intermolecular interactions.
  • The methylamine group in the target compound introduces basicity (pK$_a$ ~9–10), whereas thioether or aryloxy substituents (e.g., ) reduce basicity and enhance lipophilicity.

Higher yields (e.g., 83.3% for ’s oxadiazole) are achieved in thioether-linked derivatives, likely due to milder reaction conditions.

Spectral Data :

  • The $^1$H NMR of the target compound’s hydrochloride salt shows a singlet for the methylamine group (δ 3.12) and methylene bridge (δ 4.21) , whereas oxadiazole derivatives exhibit aromatic protons (δ 7.62) and thioether methylene signals (δ 4.51) .

Functional and Application-Based Comparison

  • Agrochemical Potential: Pyrazole derivatives with sulfonyl or oxadiazole groups (e.g., pyroxasulfone in ) are widely used as herbicides. The target compound’s methylamine group may limit herbicidal activity compared to sulfonyl-containing analogs but could serve as a precursor for bioactive molecules.
  • Pharmaceutical Relevance : The discontinued status of the target compound contrasts with active research on analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which is explored for kinase inhibition. The trifluoromethyl group’s metabolic stability is advantageous in drug design.
  • Solubility and Bioavailability : The hydrochloride salt form of the target compound improves water solubility, whereas neutral analogs (e.g., ) may require formulation aids for in vivo applications.

Research Findings and Implications

  • Conversely, thioether-linked oxadiazoles exhibit higher yields and thermal stability, favoring industrial applications.
  • Synthetic Challenges : Low yields in amine-functionalized pyrazoles (e.g., 17.9% in ) highlight the need for optimized catalytic systems or protecting-group strategies.
  • Environmental Impact : Trifluoromethyl groups, while beneficial for stability, raise concerns about environmental persistence. Herbicidal analogs like pyroxasulfone are designed for selective degradation, a feature absent in the target compound.

Biological Activity

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine, often referred to as a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This compound’s unique structural features contribute to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6H7F3N2O
Molecular Weight: 172.13 g/mol
CAS Number: 540468-96-0
IUPAC Name: this compound

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory mediators, thereby reducing inflammation in various models. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

CompoundActivity TypeTested Organisms/CellsIC50/MIC ValuesReference
Compound AAntibacterialE. coli50 µg/ml
Compound BAntifungalC. albicans250 µg/ml
Compound CAnticancerHuman cancer cell lines15 µM
Compound DAnti-inflammatoryMurine macrophagesIC50 = 20 µM

Detailed Findings

  • Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including this compound. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • In Vitro Cancer Cell Studies : In vitro assays have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, suggesting potential for development as anticancer agents. One study reported an IC50 value of 15 µM for one derivative against human breast cancer cells .
  • Inflammation Models : Inflammation assays using murine macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations below 20 µM .

Q & A

Q. What are the common synthetic routes for methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example:
  • Alkylation : Reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH4_4) under inert conditions .
  • Reductive Amination : Using sodium cyanoborohydride (NaBH3_3CN) in methanol or THF, with pH control (4–6) to favor imine intermediate formation .
  • Optimization Strategies :
  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., over-alkylation) .
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates .
  • Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in multi-step syntheses .

Table 1 : Example Reaction Conditions and Yields from Analogous Compounds

MethodReagents/ConditionsYield (%)Reference
AlkylationNaH, DMF, 0°C, 12 h65–78
Reductive AminationNaBH3_3CN, MeOH, rt, 24 h45–60
Multi-step (Cu-catalyzed)Cs2_2CO3_3, CuBr, DMSO, 35°C, 48 h17–20*
*Yield for a structurally similar N-cyclopropyl pyrazole derivative.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • 1^1H NMR :
  • Pyrazole C-H protons resonate at δ 7.5–8.1 ppm (singlet for H-4) .
  • Trifluoromethyl (CF3_3) groups split adjacent protons into quartets (J ≈ 10 Hz) .
  • 13^{13}C NMR : CF3_3 appears as a quartet at δ 120–125 ppm (q, 1JCF^1J_{C-F} ≈ 270 Hz) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) .
  • HRMS : Molecular ion [M+H]+^+ expected at m/z 278.1 (calculated for C9_9H12_{12}F3_3N3_3) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to verify >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure using software like SHELXL?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to reduce ambiguity in electron density maps .
  • Refinement Strategies :
  • Twinning Analysis : Apply the TWIN/BASF commands in SHELXL to detect and model twinned crystals .
  • Hydrogen Bonding : Validate intermolecular interactions (e.g., N-H⋯N) against DFT-calculated bond lengths .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to identify outliers in bond angles/distances .

Q. What computational approaches (e.g., DFT) are suitable for predicting electronic properties and interaction mechanisms with biological targets?

  • Methodological Answer :
  • DFT Parameters :
  • Basis Set : 6-311G(d,p) for geometry optimization and HOMO-LUMO analysis .
  • Functional : B3LYP hybrid functional to balance accuracy and computational cost .
  • Molecular Docking : Use AutoDock Vina with PyRx to simulate binding to enzyme active sites (e.g., kinases) .
  • Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions to predict binding affinity with receptors .

Table 2 : DFT-Calculated Thermodynamic Properties of a Pyrazole Analog

PropertyValue (298 K)
Gibbs Free Energy (ΔG)-342.5 kcal/mol
HOMO-LUMO Gap4.8 eV
Dipole Moment5.2 Debye

Q. How can structure-activity relationship (SAR) studies evaluate the impact of trifluoromethyl and methyl groups on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace CF3_3 with Cl, F, or H to assess hydrophobicity/electron-withdrawing effects .
  • Bioassay Design :
  • Enzyme Inhibition : Measure IC50_{50} against cytochrome P450 or kinases using fluorescence assays .
  • Cellular Uptake : Compare logP values (HPLC-derived) to correlate substituents with membrane permeability .
  • Statistical Analysis : Apply Hansch analysis to quantify substituent contributions to activity .

Q. What methodologies are recommended for analyzing conflicting biological activity data across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Confirm cytotoxicity results (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) .
  • Solvent Controls : Use DMSO concentrations <0.1% to avoid false positives in cell-based assays .
  • Dose-Response Curves : Fit data to Hill plots to distinguish specific vs. nonspecific binding .
  • Meta-Analysis : Pool data from SPR (surface plasmon resonance) and ITC (isothermal calorimetry) to validate binding constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
Reactant of Route 2
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.